1-Benzyl-6-propan-2-ylpyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-6-propan-2-ylpyrimidine-2,4-dione is a heterocyclic compound featuring a pyrimidine ring substituted with benzyl and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-6-propan-2-ylpyrimidine-2,4-dione can be synthesized through several methods. One common approach involves the condensation of benzylamine with isobutyryl chloride to form an intermediate, which is then cyclized with urea under acidic conditions to yield the desired pyrimidine derivative .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-6-propan-2-ylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to modify the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or isopropyl positions using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
1-Benzyl-6-propan-2-ylpyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-Benzyl-6-propan-2-ylpyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, it can modulate receptor activity by interacting with receptor binding sites, thereby influencing cellular signaling pathways .
Comparison with Similar Compounds
6-Benzyl-1-(ethoxymethyl)-5-isopropylpyrimidine-2,4-dione (MKC-442): Known for its antiviral activity against HIV-1.
6-Benzyl-1-(benzyloxymethyl)-5-isopropylpyrimidine-2,4-dione (TNK-651): Exhibits high activity against HIV-1.
Uniqueness: 1-Benzyl-6-propan-2-ylpyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and isopropyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
821795-64-6 |
---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-benzyl-6-propan-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H16N2O2/c1-10(2)12-8-13(17)15-14(18)16(12)9-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,15,17,18) |
InChI Key |
NDTKEXALJOPCDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=O)N1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.